5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine
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Overview
Description
5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine is a chemical compound that belongs to the class of indene derivatives It is characterized by the presence of bromine and fluorine atoms attached to the indene ring, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different functionalized compounds.
Scientific Research Applications
5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its application. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The presence of bromine and fluorine atoms can influence its binding affinity and specificity to these targets.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one: A closely related compound with a ketone group instead of an amine group.
5-Bromo-6-chloro-2,3-dihydro-1H-inden-1-amine: Similar structure but with a chlorine atom instead of fluorine.
5-Fluoro-6-chloro-2,3-dihydro-1H-inden-1-amine: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine is unique due to the specific combination of bromine and fluorine atoms on the indene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Biological Activity
5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine is a chiral compound that has garnered attention in various fields, particularly in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an in-depth analysis of the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C9H9BrFN, with a molecular weight of approximately 230.08 g/mol. The compound features a bicyclic indane framework characterized by the presence of bromine at the 5-position and fluorine at the 6-position, which are critical for its biological activity.
Table 1: Comparison of Structural Features
Compound Name | Structural Features | Unique Aspects |
---|---|---|
(S)-5-Bromo-6-chloro-2,3-dihydro-1H-inden-1-amine | Chlorine instead of fluorine | Different reactivity patterns |
(S)-5-Bromo-6-iodo-2,3-dihydro-1H-inden-1-amine | Iodine substitution | Enhanced reactivity due to iodine's size |
(S)-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine | Methyl group instead of halogens | Variations in biological activity |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown that compounds with halogen substituents tend to possess enhanced antibacterial properties. For example, certain derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
The mechanism by which this compound exerts its biological effects is primarily through its interaction with specific molecular targets. Investigations into its binding affinity to serotonin receptors suggest a potential role in mood regulation and cognitive functions . The dual presence of bromine and fluorine atoms enhances the compound's reactivity and interaction capabilities with various biological systems.
Study 1: Antibacterial Activity
In a study assessing the antibacterial effects of various indene derivatives, 5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-amines were tested against multiple bacterial strains. The results indicated that compounds containing halogen substituents demonstrated superior antimicrobial activity compared to their non-halogenated counterparts.
Study 2: Interaction with Serotonin Receptors
Further research focused on the interaction between this compound and serotonin receptors has provided insights into its potential therapeutic applications for mood disorders. The binding studies revealed that modifications at the bromine and fluorine positions could significantly affect receptor affinity.
Table 2: Biological Activity Summary
Activity Type | Target Organisms/Systems | Observed Effects |
---|---|---|
Antibacterial | S. aureus, E. coli | MIC values between 0.0039 - 0.025 mg/mL |
Serotonin Receptor | CNS (central nervous system) | Potential mood regulation |
Properties
Molecular Formula |
C9H9BrFN |
---|---|
Molecular Weight |
230.08 g/mol |
IUPAC Name |
5-bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C9H9BrFN/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4,9H,1-2,12H2 |
InChI Key |
PAIDTQZFFGGOMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=C(C=C2C1N)F)Br |
Origin of Product |
United States |
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